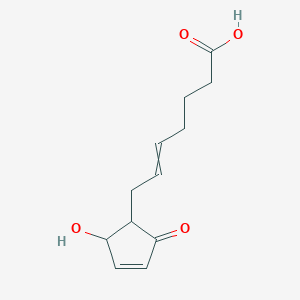-lambda~5~-phosphane CAS No. 59677-11-1](/img/structure/B14610047.png)
[3-(1,3-Dioxolan-2-yl)propylidene](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C24H25O2P. It is a phosphorane derivative, characterized by the presence of a triphenylphosphane group attached to a 1,3-dioxolane ring via a propylidene linkage . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable precursor containing the 1,3-dioxolane ring. One common method involves the use of 3-bromopropyl-1,3-dioxolane as the starting material, which reacts with triphenylphosphine under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The triphenylphosphane group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranes .
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes .
Biology and Medicine
Its ability to form stable complexes with metal ions makes it a candidate for use in metallodrugs and diagnostic agents .
Industry
In the industrial sector, 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism by which 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry.
1,3-Dioxolane: A cyclic ether used as a solvent and reagent in organic synthesis.
Phosphoranes: A class of compounds containing pentavalent phosphorus atoms.
Uniqueness
What sets 3-(1,3-Dioxolan-2-yl)propylidene-lambda~5~-phosphane apart from similar compounds is its unique combination of a triphenylphosphane group and a 1,3-dioxolane ring. This structure imparts distinct reactivity and coordination properties, making it valuable in various applications .
Properties
CAS No. |
59677-11-1 |
|---|---|
Molecular Formula |
C24H25O2P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H25O2P/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-10-17-24-25-18-19-26-24/h1-9,11-16,20,24H,10,17-19H2 |
InChI Key |
GYZKVYKPEVBVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)





![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)



